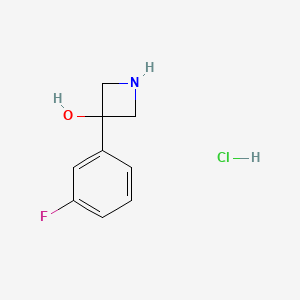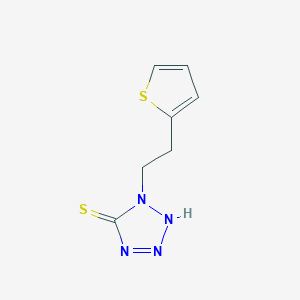![molecular formula C12H12FI B2359944 1-(2-Fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287281-14-3](/img/structure/B2359944.png)
1-(2-Fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluoro-5-methylphenyl)-3-iodobicyclo[111]pentane is an organic compound characterized by a bicyclo[111]pentane core substituted with a 2-fluoro-5-methylphenyl group and an iodine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction of suitable precursors.
Introduction of the 2-fluoro-5-methylphenyl group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a 2-fluoro-5-methylphenylboronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(2-Fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Cross-coupling reactions: The compound can participate in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Cross-coupling: Palladium catalysts and ligands, along with appropriate boronic acids or organostannanes, are typically used.
Major Products Formed
Substitution reactions: Products include azides, nitriles, and other substituted derivatives.
Oxidation and reduction: Products include alcohols, ketones, and deiodinated compounds.
Cross-coupling: Products include various biaryl and alkyl-aryl derivatives.
科学的研究の応用
1-(2-Fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a molecular probe in biological studies due to its unique structural features.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用機序
The mechanism of action of 1-(2-Fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bicyclo[1.1.1]pentane core provides rigidity and spatial orientation, which can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 1-(2-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane
- 1-(2-Methylphenyl)-3-iodobicyclo[1.1.1]pentane
- 1-(2-Fluoro-5-methylphenyl)-3-bromobicyclo[1.1.1]pentane
Uniqueness
1-(2-Fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, along with an iodine atom on the bicyclo[1.1.1]pentane core. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications.
特性
IUPAC Name |
1-(2-fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FI/c1-8-2-3-10(13)9(4-8)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZJBDIZPMQOTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C23CC(C2)(C3)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-hydroxyquinoxalin-2-yl)sulfanyl]-N-[2-(phenylcarbonyl)phenyl]acetamide](/img/structure/B2359862.png)

![(3S,4R)-3-Azido-1,8-dioxaspiro[4.5]decan-4-ol](/img/structure/B2359868.png)
![N-(3,4-difluorophenyl)-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2359869.png)


![N-(3,5-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2359875.png)



![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B2359881.png)

![Methyl 3-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2359884.png)
